(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
Description
The compound (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile (CAS: 333414-97-4) is a thiazole-acrylonitrile hybrid featuring a 3-bromophenyl group at the 4-position of the thiazole ring and a 2-fluoro-5-nitroanilino substituent at the acrylonitrile moiety. Its molecular formula is C₁₉H₁₁BrFN₃O₂S, with a molecular weight of 444.28 g/mol.
The (E)-configuration is critical for maintaining planar geometry, which influences electronic properties and intermolecular interactions. The bromine atom and nitro group enhance electrophilicity, while the fluorine atom modulates steric and electronic effects.
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-3-1-2-11(6-13)17-10-27-18(23-17)12(8-21)9-22-16-7-14(24(25)26)4-5-15(16)20/h1-7,9-10,22H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLMBCKDXYRGLQ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)[N+](=O)[O-])F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-bromobenzaldehyde with thiourea under acidic conditions.
Introduction of the Acrylonitrile Group: The thiazole intermediate is then reacted with malononitrile in the presence of a base to introduce the acrylonitrile group.
Coupling with Fluoro-nitrophenyl Amine: The final step involves coupling the thiazole-acrylonitrile intermediate with 2-fluoro-5-nitroaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile involves its interaction with specific molecular targets. The compound’s thiazole ring and acrylonitrile moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Spectroscopic and Electronic Properties
All analogs exhibit characteristic CN (acrylonitrile) IR absorption near 2200–2250 cm⁻¹ . The target compound’s nitro group likely introduces strong electron-withdrawing effects, red-shifting UV-Vis absorption compared to non-nitro analogs. For example:
- The analog in , featuring a thiophenyl-diphenylamino group, showed λₐ₆ₛ ~450 nm in ACN/H₂O, attributed to extended π-conjugation .
- Bromine and fluorine substituents in the target compound may further alter electronic transitions, enhancing photostability or fluorescence quenching.
Molecular Weight and Solubility Considerations
- Substituents like fluoro and nitro groups increase hydrophobicity, which may limit aqueous solubility but enhance membrane permeability in biological systems.
Biological Activity
The compound (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHBrF NS
- Molecular Weight : 423.27 g/mol
Structural Features
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Acrylonitrile Moiety : Provides a reactive site that may enhance biological interactions.
- Bromophenyl and Nitro Substituents : These groups can influence the compound's pharmacological profile through electronic effects and steric hindrance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound. For instance:
- Mechanism of Action : Thiazole derivatives often inhibit critical pathways in cancer cell proliferation. The presence of the thiazole ring in our compound suggests potential interactions with proteins involved in cell signaling pathways, particularly those regulating apoptosis and cell cycle progression.
- Case Study : A related thiazole compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties:
- In Vitro Studies : Compounds with similar structural motifs have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and membrane penetration capabilities .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
- Substituent Effects : The presence of halogen atoms (like bromine) on the phenyl ring has been correlated with increased potency against cancer cells due to enhanced hydrophobic interactions .
- Nitro Group Influence : The nitro group on the phenyl ring may contribute to electron withdrawal, enhancing the electrophilicity of adjacent reactive sites, which is favorable for biological interactions.
Table 1: Biological Activity Summary of Related Thiazole Derivatives
| Compound Name | Activity Type | IC (µM) | Reference |
|---|---|---|---|
| Compound 1 | Anticancer | 5.0 | |
| Compound 2 | Antibacterial | 10.0 | |
| Compound 3 | Cytotoxic (Jurkat) | <1.0 |
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Increases potency |
| Nitro (NO) | Enhances electrophilicity |
| Fluorine (F) | Modulates lipophilicity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile?
- Answer : The compound’s synthesis likely involves a multi-step approach. Key steps include:
- Thiazole Core Formation : Condensation of 3-bromophenyl-substituted thioamides with α-bromoacetophenone derivatives to form the 4-(3-bromophenyl)thiazole moiety .
- Acrylonitrile Linkage : A Knoevenagel condensation between the thiazole acetonitrile and a nitro-substituted aromatic aldehyde (e.g., 2-fluoro-5-nitrobenzaldehyde) under basic conditions to yield the (E)-configured acrylonitrile backbone .
- Amine Functionalization : Nucleophilic substitution or Buchwald-Hartwig coupling to introduce the 2-fluoro-5-nitrophenylamino group .
- Key Characterization : Use FT-IR for nitrile (C≡N) stretch (~2200 cm⁻¹), ¹H/¹³C NMR for stereochemistry confirmation, and HPLC for purity assessment .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Refinement workflows include:
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
- Software : SHELXL for structure solution and refinement, leveraging its robustness for small molecules .
- Validation : Check for R-factor convergence (<5%), electron density residuals, and Hirshfeld surface analysis to resolve disorder (e.g., in the acrylonitrile moiety) .
- Example Parameters :
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Z | 2 |
| R1 (I > 2σ(I)) | 0.045 |
| CCDC Deposition | Required |
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for kinase targets (e.g., EGFR)?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. Parameterize the nitro group’s electron-withdrawing effects and the bromophenyl-thiazole’s hydrophobic interactions.
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy with catalytic lysine residues .
- QSAR Analysis : Correlate substituent effects (e.g., fluorine’s electronegativity) with IC₅₀ values from kinase inhibition assays .
Q. What strategies resolve contradictions in spectroscopic vs. computational data for the compound’s electronic properties?
- Answer :
- UV-Vis Discrepancies : Experimental λmax (e.g., 340 nm) may deviate from TD-DFT predictions due to solvent effects. Use polarizable continuum models (PCM) in Gaussian09 to improve accuracy .
- NMR Shifts : Discrepancies in aromatic proton shifts (δ 7.5–8.5 ppm) may arise from dynamic effects. Perform variable-temperature NMR or DFT-NMR (B3LYP/6-311+G(d,p)) with solvent corrections .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against resistant microbial strains?
- Answer :
- Modifications :
- Replace the nitro group with sulfonamide (-SO₂NH₂) to enhance solubility and biofilm penetration.
- Introduce a methyl group at the acrylonitrile α-position to reduce steric hindrance .
- Assays :
| Assay Type | Target | Outcome Metric |
|---|---|---|
| MIC | S. aureus | ≤2 µg/mL (improved) |
| Time-Kill | E. coli | 99% reduction in 6h |
- Mechanistic Insight : Use fluorescence microscopy to track bacterial membrane disruption via the bromophenyl-thiazole moiety .
Data Analysis & Experimental Design
Q. What statistical approaches optimize reaction yields in large-scale synthesis?
- Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize variables:
- Temperature (60–100°C)
- Catalyst loading (5–15 mol% Pd(OAc)₂)
- Reaction time (12–24h)
- Response Surface Modeling : Use Minitab to identify significant factors (e.g., temperature contributes 60% to yield variance) .
Q. How should researchers handle conflicting crystallographic and spectroscopic data for the compound’s stereochemistry?
- Answer :
- SC-XRD Validation : Prioritize crystallographic data for absolute configuration.
- ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) with TD-DFT simulations to confirm the (E)-configuration .
- Contingency Plan : If crystals are unavailable, use NOESY to detect spatial proximity between thiazole protons and the acrylonitrile group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
